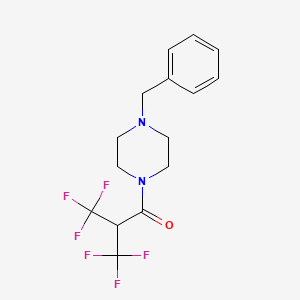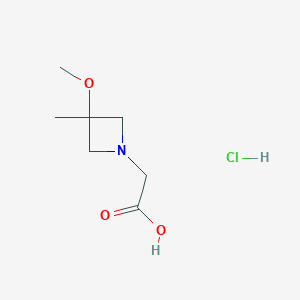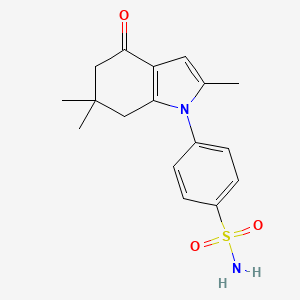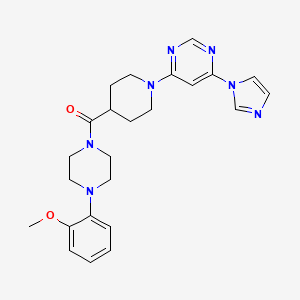
(2,6-Diethyl-4-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a boronic acid generally consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is capable of forming stable covalent bonds with other atoms, making boronic acids useful in a variety of chemical reactions .Chemical Reactions Boronic acids are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of reaction that forms carbon-carbon bonds .
Applications De Recherche Scientifique
Antiparasitic Drug Development
Recent studies have highlighted the antipromastigote activity of compound 13, which shares structural similarities with (2,6-Diethyl-4-methylphenyl)boronic acid. Molecular simulations suggest that it binds favorably to the active site of Leishmania major purine transporter 1 (LmPTR1). This finding opens up possibilities for designing novel antileishmanial drugs .
mTOR Kinase Inhibitors
The synthesis of biologically active compounds often involves boronic acids. For instance, (2,6-Diethyl-4-methylphenyl)boronic acid derivatives contribute to the development of imidazo[4,5-b]pyrazin-2-ones, which exhibit mTOR kinase inhibitory activity. mTOR (mammalian target of rapamycin) is a crucial regulator of cell growth and metabolism .
Materials Science and Catalysis
Boronic acids find applications in materials science, especially in designing functional materials. Researchers have explored their use in sensors, polymers, and supramolecular assemblies. Additionally, boronic acids serve as ligands in transition metal-catalyzed reactions, contributing to green and sustainable catalysis .
Mécanisme D'action
Target of Action
The primary target of (2,6-Diethyl-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2,6-Diethyl-4-methylphenyl)boronic acid . This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.36 , which could impact its bioavailability.
Result of Action
The primary result of the action of (2,6-Diethyl-4-methylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This contributes to the synthesis of a wide range of organic compounds, enhancing the diversity of chemical structures that can be achieved in organic synthesis .
Action Environment
The action of (2,6-Diethyl-4-methylphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . The compound’s action may also be affected by the specific conditions of the Suzuki–Miyaura coupling reaction, including the choice of catalyst and the reaction temperature .
Safety and Hazards
Orientations Futures
The use of boronic acids in organic synthesis, particularly in carbon-carbon bond-forming reactions, continues to be an active area of research. Future directions may involve the development of new synthetic methods using boronic acids, as well as their application in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
(2,6-diethyl-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQZLJNCMHCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Diethyl-4-methylphenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2456284.png)
![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)



![N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2456297.png)
![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2456302.png)
![4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2456303.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2456304.png)
![N-[cyano-(4-fluorophenyl)methyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2456305.png)

